molecular formula C14H25N3O3 B1373808 Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate CAS No. 1268334-76-4

Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B1373808
CAS No.: 1268334-76-4
M. Wt: 283.37 g/mol
InChI Key: ZMAXWXREJIFKEE-UHFFFAOYSA-N
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Description

Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of tert-butyl and carboxylate groups, along with the triazaspiro framework, makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of a strong base and a high-temperature environment to facilitate the ring closure.

    Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions. This step might involve the use of tert-butyl bromide and a strong base like sodium hydride.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under pressure in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Azide or halide substituted products.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its spirocyclic structure, which can mimic natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butyl and carboxylate groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-methylcarboxylate: Similar structure with a methyl group on the carboxylate.

Uniqueness

Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which provides distinct chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

This detailed overview should provide a comprehensive understanding of tert-butyl 12-oxo-3,7,11-triazaspiro[56]dodecane-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-5-14(6-10-17)11(18)15-7-4-8-16-14/h16H,4-10H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXWXREJIFKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
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Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
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Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
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Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
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Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 6
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate

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